molecular formula C15H14FNOS2 B12130822 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130822
M. Wt: 307.4 g/mol
InChI Key: UDJOVBAVOKQNBT-LCYFTJDESA-N
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Description

3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C24H20FN3OS2 . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclopentanone, 4-fluorobenzaldehyde, and thiosemicarbazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C15H14FNOS2

Molecular Weight

307.4 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14FNOS2/c16-11-7-5-10(6-8-11)9-13-14(18)17(15(19)20-13)12-3-1-2-4-12/h5-9,12H,1-4H2/b13-9-

InChI Key

UDJOVBAVOKQNBT-LCYFTJDESA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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